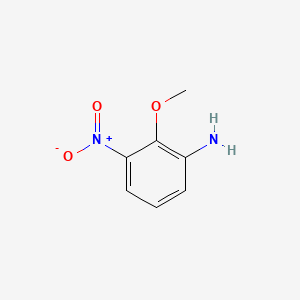

2-Methoxy-3-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBUHJSIDPIOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058921 | |

| Record name | Benzenamine, 2-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-45-0 | |

| Record name | 2-Methoxy-3-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC3ZNY7LM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Chemical Identity and Properties: Phthalic Anhydride (CAS 85-45-0) and 2-Methoxy-3-nitroaniline

Introduction: A critical point of clarification is essential for researchers, scientists, and drug development professionals. The Chemical Abstracts Service (CAS) number 85-45-0 is definitively assigned to Phthalic Anhydride .[1][2][3] Several commercial and web-based sources erroneously associate this CAS number with 2-Methoxy-3-nitroaniline.[4][5][6][7][8][9] This guide will first provide a comprehensive overview of the true holder of this CAS identity, Phthalic Anhydride, followed by a detailed technical profile of this compound to ensure accurate scientific application and understanding.

Part 1: The Core Properties of Phthalic Anhydride (CAS 85-45-0)

Phthalic anhydride is the cyclic dicarboxylic anhydride of phthalic acid. It stands as a commodity chemical of immense industrial importance, primarily serving as a precursor for the synthesis of plasticizers, polymers, and resins.[2] It was the first dicarboxylic acid anhydride to be used commercially.[10]

Physicochemical and Thermophysical Data

The fundamental properties of Phthalic Anhydride are summarized below, providing a baseline for its handling and application.

| Property | Value | Source |

| CAS Number | 85-44-9 | [1][2][3] |

| Molecular Formula | C₈H₄O₃ | [1][2] |

| Molecular Weight | 148.11 g/mol | [2] |

| Appearance | Colorless to white lustrous solid, often in needles or flakes.[2] | [2] |

| Odor | Mild, distinctive, choking odor. | |

| Melting Point | 131.4 °C | [1] |

| Normal Boiling Point | 285.3 °C | [1] |

| Flash Point | 151.85 °C | [1] |

| Solubility | Reacts with water to form phthalic acid.[2][10] | [2][10] |

Reactivity and Key Chemical Transformations

Phthalic anhydride's reactivity is dominated by its anhydride functional group, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its industrial utility.

-

Hydrolysis: The reaction with water, particularly hot water, is a crucial characteristic, leading to the ring-opening formation of ortho-phthalic acid.[10] This process is reversible; phthalic acid can be easily dehydrated back to the anhydride by heating above 180 °C.[10]

-

Alcoholysis: This is the most significant industrial reaction, forming mono- and subsequently diesters. The reaction with alcohols like 2-ethylhexanol produces phthalate esters, which are widely used as plasticizers to impart flexibility to PVC and other polymers.

-

Ammonolysis: Reaction with ammonia yields phthalamide.

Caption: Key nucleophilic reactions of Phthalic Anhydride.

Safety and Handling

Exposure to phthalic anhydride can cause irritation to the eyes, skin, and respiratory tract. Long-term exposure in occupational settings has been linked to rhinitis, bronchitis, and asthma.[10] It should be stored in a cool, dry, well-ventilated area away from heat and strong oxidizers.[2]

Part 2: A Technical Profile of this compound

This compound (also known as 3-nitro-o-anisidine) is a substituted nitroaniline derivative.[7][9] Its true CAS number has not been definitively established in the provided search results, though it is clear it is not 85-45-0. This compound is a valuable intermediate in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [6][7][9] |

| Molecular Weight | 168.15 g/mol | [6][9] |

| Appearance | Crystalline solid. | [4] |

| XLogP3 | 1.4 | [4] |

Synthetic Relevance and Applications

The unique arrangement of a methoxy (electron-donating), amine (electron-donating), and nitro (electron-withdrawing) group on the aromatic ring makes this compound a versatile building block.

-

Precursor for Heterocycles: The adjacent amino and nitro groups are ideally positioned for reductive cyclization strategies to form benzimidazoles, quinoxalines, and other heterocyclic systems that are prevalent in medicinal chemistry.

-

Dye Synthesis: Like many nitroanilines, it is a precursor for producing a wide spectrum of azo dyes through diazotization of the primary amine followed by coupling.[4]

-

Materials Science: The inherent electronic asymmetry of the molecule makes it and its derivatives subjects of study for applications in materials science, such as for nonlinear optical (NLO) properties.[4]

Caption: Synthetic pathways from this compound.

Experimental Protocol: Reductive Cyclization to a Benzimidazole Derivative

This protocol outlines a representative workflow using this compound. The causality behind each step is explained to ensure a self-validating and reproducible process.

Objective: To synthesize a 2-substituted-4-methoxy-1H-benzimidazole.

Step 1: Reduction of the Nitro Group

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in ethanol. Rationale: Ethanol is a common, polar protic solvent that can dissolve the starting material and is compatible with many reducing agents.

-

Reduction: Add 3.0-4.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid. Heat the mixture to reflux. Rationale: SnCl₂ in acid is a classical and effective method for reducing aromatic nitro groups to amines. The excess is used to drive the reaction to completion.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). Rationale: TLC provides a rapid, qualitative assessment to confirm the disappearance of the starting material, preventing premature workup.

-

Workup: Once complete, cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8. Rationale: Neutralization quenches the acid and precipitates the tin salts, allowing for the extraction of the free diamine product.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methoxybenzene-1,3-diamine. Rationale: Ethyl acetate is a suitable solvent for extracting the organic diamine product from the aqueous phase. Drying removes residual water which could interfere with the next step.

Step 2: Cyclization with an Aldehyde

-

Reaction: Re-dissolve the crude diamine in ethanol. Add 1.1 equivalents of the desired aldehyde (e.g., benzaldehyde) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). Rationale: The aldehyde reacts with the diamine to form a Schiff base intermediate, which then undergoes intramolecular cyclization. The acid catalyst accelerates this process.

-

Oxidation/Cyclization: Heat the mixture to reflux. The cyclization is often accompanied by aerial oxidation to the final aromatic benzimidazole.

-

Isolation & Purification: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Rationale: Purification is critical to remove any unreacted starting materials or side products, yielding the final compound with high purity for subsequent analysis or use.

References

-

Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem. [Link]

-

Thermophysical Properties of phthalic anhydride - Chemcasts. [Link]

-

85-45-0 3-nitro-o-anisidine - ChemSigma. [Link]

-

Cas 85-45-0,3-nitro-o-anisidine | lookchem. [Link]

-

This compound | C7H8N2O3 | CID 66559 - PubChem. [Link]

-

PA(Phthalic anhydride) Molecular Structure - Hanwha Solutions. [Link]

-

Phthalic anhydride - Wikipedia. [Link]

-

Chemical Properties of Phthalic anhydride (CAS 85-44-9) - Cheméo. [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 3. Phthalic anhydride (CAS 85-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. guidechem.com [guidechem.com]

- 7. 85-45-0 3-nitro-o-anisidine [chemsigma.com]

- 8. lookchem.com [lookchem.com]

- 9. 85-45-0 | CAS DataBase [m.chemicalbook.com]

- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]

Physicochemical properties of 2-Methoxy-3-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 85-45-0). As a trifunctional chemical intermediate, its unique molecular architecture—featuring methoxy, nitro, and amino groups—makes it a valuable building block in organic synthesis, particularly within pharmaceutical and materials science research.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices for property determination and presenting self-validating, standardized protocols. All quantitative data is summarized for clarity, and key experimental workflows are visualized. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in complex molecular design and development.

Introduction to a Versatile Building Block

The Strategic Importance of this compound

This compound is a substituted nitroaniline derivative whose scientific interest has evolved from the foundational work on azo dyes in the 19th century to modern applications in complex chemical synthesis.[1] The academic and commercial focus on this compound is primarily due to its unique substitution pattern, which imparts distinct chemical characteristics compared to its isomers.[1] The strategic placement of an electron-donating methoxy group (-OCH₃) ortho to the amino group and an electron-withdrawing nitro group (-NO₂) meta to the amino group creates a specific electronic and steric environment.[1] This trifunctional nature provides multiple handles for chemical transformations, making it a highly versatile intermediate for constructing complex molecules with precise functionality.[1]

Interdisciplinary Relevance and Applications

The utility of this compound stems from the distinct reactivity of its functional groups:

-

Amino Group (-NH₂): Can be readily diazotized for azo coupling reactions or acylated to introduce other functionalities.[1]

-

Nitro Group (-NO₂): Can be selectively reduced to a second amino group, yielding 2-Methoxy-1,3-phenylenediamine. This diamine is a crucial precursor for various heterocyclic compounds used in pharmaceutical and polymer synthesis.[1]

-

Methoxy Group (-OCH₃): Influences the electronic properties and reactivity of the aromatic ring.[1]

This versatility makes it a relevant molecule in drug discovery, chemical synthesis, and materials science, where derivatives are studied for properties like nonlinear optics.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is critical for optimizing reaction conditions, purification strategies, and formulation development.

Chemical Identity and Structure

The foundational attributes of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 85-45-0 | Benchchem[1] |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[2] |

| Molecular Weight | 168.15 g/mol | PubChem[2] |

| Canonical SMILES | COC1=C(C=CC=C1[O-])N | PubChemLite[3] |

| InChI Key | GVBUHJSIDPIOBZ-UHFFFAOYSA-N | PubChemLite[3] |

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physical State and Thermal Properties

The physical and thermal properties dictate the compound's handling, storage, and behavior in various processes.

| Property | Value | Experimental Context & Significance |

| Appearance | Crystalline solid | The solid nature requires appropriate handling to avoid dust generation.[1] The specific crystal habit can influence dissolution rates. |

| Melting Point | Data not consistently available for this specific isomer. Isomers range from 76-142 °C.[4][5] | Melting point is a critical indicator of purity. A sharp, defined melting range suggests high purity, whereas a broad range indicates the presence of impurities. This is typically determined by Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus. |

| Boiling Point | Data not available; likely decomposes before boiling. | High molecular weight and polar functional groups suggest a high boiling point. Thermal instability is common in nitroaromatic compounds, making vacuum distillation challenging. |

| XLogP3 | 1.4 | This value, a computed measure of lipophilicity, suggests moderate solubility in organic solvents and lower solubility in water. It is a key parameter in drug development for predicting absorption and distribution.[1] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an empirical "fingerprint" of the molecule, essential for structural confirmation and quality control.

Rationale for Spectroscopic Characterization

The unique electronic environment created by the methoxy, amino, and nitro groups on the aromatic ring results in a distinct spectroscopic signature. Techniques like IR, NMR, and UV-Vis spectroscopy are not merely for identification; they provide deep insights into the molecule's bonding, functional groups, and electronic structure.

-

Infrared (IR) Spectroscopy: Probes the vibrational modes of the molecule's functional groups. The presence and position of characteristic absorption bands confirm the key structural components. For this compound, key expected vibrations include N-H stretching (amine), asymmetric and symmetric NO₂ stretching (nitro), and C-O-C stretching (methoxy ether).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another. ¹³C NMR provides a count of non-equivalent carbon atoms.[6]

-

UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is highly sensitive to the conjugated system of the aromatic ring and its substituents.[5]

Standardized Experimental Protocols

The following sections detail validated, step-by-step methodologies for determining the key physicochemical properties of this compound.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical entity like this compound is crucial for ensuring data integrity and reproducibility. The process begins with sample verification and proceeds through parallel analytical pathways.

Caption: A generalized workflow for the systematic characterization of a chemical substance.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of a crystalline solid's identity and purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline solid to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated melting point apparatus.

-

Heating Profile: Use a rapid heating ramp (10-20 °C/min) for an initial approximate determination. For the precise measurement, use a slower ramp (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass has melted (clear point). Report this range.

Protocol: Solubility Determination (Isothermal Shake-Flask Method)

Causality: This "gold standard" method determines the thermodynamic equilibrium solubility by allowing sufficient time for a saturated solution to form. Understanding solubility is essential for designing crystallization processes and liquid formulations.[7]

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed, airtight vial. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample to separate the excess solid from the saturated supernatant.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Use the measured concentration and dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Safety, Handling, and Storage

Trustworthiness: Adherence to established safety protocols is non-negotiable. The information presented here is synthesized from authoritative safety data sheets (SDS) and should be considered paramount in any handling procedure.

GHS Hazard Identification

-

Toxicity: Isomeric and related nitroanilines are often classified as toxic if swallowed, in contact with skin, or if inhaled.

-

Organ Damage: May cause damage to organs (e.g., Kidney, Liver, Heart, Blood) through prolonged or repeated exposure.

-

Environmental Hazard: Often harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures

Given the potential hazards, stringent engineering and personal protective controls are required.

-

Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile); inspect them prior to use.

-

Eye Protection: Use chemical safety goggles or a face shield.[8]

-

Lab Coat: A lab coat is mandatory to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered separately.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong acids and oxidizing agents.[8]

-

Disposal: Dispose of waste materials and contaminated containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is a chemical intermediate of significant value due to its unique trifunctional structure. Its physicochemical properties, including its crystalline nature, moderate lipophilicity, and distinct spectroscopic profile, are defining characteristics for its application in synthesis. The experimental protocols and safety guidelines detailed in this guide provide a robust framework for researchers to handle, characterize, and utilize this compound effectively and safely. A comprehensive understanding of these properties is the foundation for innovation in the development of novel pharmaceuticals and advanced materials.

References

- This compound | 85-45-0 - Benchchem. (URL: )

- SAFETY D

- SAFETY D

- 97-52-9_GPS_ 2-methoxy-4-nitroaniline (CL-4: PUBLIC) - Aarti Industries. (URL: )

-

This compound | C7H8N2O3 | CID 66559 - PubChem - NIH. (URL: [Link])

-

This compound (C7H8N2O3) - PubChemLite. (URL: [Link])

-

File:this compound.svg - Wikimedia Commons. (URL: [Link])

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H8N2O3 | CID 66559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-Methoxy-4-nitroaniline 98 97-52-9 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. Leading Speciality Chemical in India [aarti-industries.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-nitroaniline, a substituted aromatic amine, presents a compelling case study in the interplay of electronic and steric effects on molecular geometry.[1][2][3] As a member of the nitroaniline family, its structural characteristics are of significant interest in fields ranging from medicinal chemistry to materials science, where precise molecular architecture dictates biological activity and physical properties.[1] This guide offers a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon established principles of physical organic chemistry and comparative analysis with closely related analogs. While a definitive experimental crystal structure for this specific molecule is not publicly available at the time of this writing, a robust understanding of its architecture can be inferred from the extensive body of research on ortho-substituted anilines.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the nitration of o-anisidine.[4] The directing effects of the methoxy and amino groups in the precursor influence the position of the incoming nitro group. Careful control of reaction conditions is crucial to favor the formation of the desired 3-nitro isomer over other potential products.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and amino groups. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would provide information about the electronic environment of each carbon atom in the molecule. The carbons attached to the nitro, methoxy, and amino groups would exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is predicted to display characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the methoxy group. The position of the N-H stretching bands can provide insights into the presence and strength of hydrogen bonding.[6]

| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Notes |

| N-H Stretch (Amine) | 3300-3500 | Two bands are expected for a primary amine. The position can be influenced by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | |

| C-H Stretch (Aliphatic) | 2850-3000 | From the methoxy group. |

| C=C Stretch (Aromatic) | 1450-1600 | |

| N-O Stretch (Nitro) | 1500-1550 (asymmetric), 1300-1350 (symmetric) | Strong absorption bands. |

| C-O Stretch (Ether) | 1000-1300 |

Molecular Structure and Intramolecular Interactions

The molecular structure of this compound is largely dictated by the spatial arrangement of its functional groups on the benzene ring. The ortho-positioning of the methoxy and nitro groups relative to the amine is expected to result in significant intramolecular interactions that influence the overall conformation.

A key feature of ortho-substituted anilines is the potential for intramolecular hydrogen bonding. In the case of this compound, a hydrogen bond is anticipated to form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction would create a pseudo-six-membered ring, which is a common motif in such systems and contributes to the planarity of the molecule.

While a crystal structure for this compound is not available, we can draw comparisons with the experimentally determined structure of the closely related molecule, 2-methyl-5-nitroaniline.[7] In this analog, the molecule is nearly planar, with small dihedral angles between the amino and nitro groups and the aromatic ring. A similar planarity is expected for this compound, reinforced by the intramolecular hydrogen bond.

| Structural Parameter | Predicted Value/Observation for this compound | Basis of Prediction |

| C-N (amine) bond length | ~1.37 - 1.40 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| C-N (nitro) bond length | ~1.47 - 1.49 Å | Typical for an aromatic nitro compound. |

| C-O (methoxy) bond length | ~1.36 - 1.38 Å | Shorter than a typical C-O single bond due to resonance. |

| Intramolecular H-bond | Highly probable between NH₂ and NO₂ | Common in ortho-substituted anilines with these functional groups. |

| Molecular Planarity | Expected to be nearly planar | Enforced by the intramolecular hydrogen bond and π-conjugation. |

Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the C-N (amine) and C-O (methoxy) bonds.

The rotation of the amino group is likely to be significantly restricted due to the formation of the intramolecular hydrogen bond with the nitro group. This would favor a conformation where one of the N-H bonds is directed towards the nitro group.

The orientation of the methoxy group is influenced by steric interactions with the adjacent amino group. It is expected to adopt a conformation that minimizes these steric clashes. The methyl group of the methoxy moiety will likely lie in or close to the plane of the benzene ring to maximize conjugation of the oxygen lone pair with the aromatic system.

Caption: Conformational landscape of this compound.

Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental techniques would be employed.

Single-Crystal X-ray Diffraction:

This technique would provide the most precise information on bond lengths, bond angles, and torsional angles, as well as details of the crystal packing and intermolecular interactions.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound would be grown from a suitable solvent by slow evaporation.

-

Data Collection: A selected crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected as a series of images.

-

Structure Solution and Refinement: The collected data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Caption: Workflow for X-ray crystallography.

NMR Spectroscopy:

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering evidence for the preferred conformation in solution.

Methodology:

-

Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent.

-

1D and 2D NMR Experiments: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, would be performed.

-

Data Analysis: The resulting spectra would be analyzed to assign all proton and carbon signals and to identify through-bond and through-space correlations, which would help in elucidating the solution-state conformation.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of electronic effects, steric hindrance, and intramolecular hydrogen bonding. Based on the analysis of related compounds, a nearly planar conformation stabilized by an intramolecular hydrogen bond between the amino and nitro groups is predicted to be the most stable. Definitive experimental elucidation of its three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing precise data to validate theoretical predictions and to further our understanding of structure-property relationships in this important class of molecules.

References

-

o-Anisidine. In: Wikipedia. Retrieved from [Link]

-

Ortho Anisidine. In: Chemieorganics. Retrieved from [Link]

- Zimmerman, B. G. (1950). Nitration of o-substituted aromatic amines. U.S. Patent No. 2,525,508. Washington, DC: U.S. Patent and Trademark Office.

-

p-Anisidine, 3-nitro-. In: NIST WebBook. Retrieved from [Link]

- Tinker, J. M., & Spiegler, L. (1935). Process for producing p-nitro-o-anisidine. U.S. Patent No. 1,998,794. Washington, DC: U.S. Patent and Trademark Office.

-

ortho-Anisidine and ortho-Anisidine Hydrochloride. In: Some Aromatic Amines and Related Compounds. (2020). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon, France: International Agency for Research on Cancer. Retrieved from [Link]

- Preparation method of 2-methoxy-4-nitroaniline. (2019). Chinese Patent No. CN109776337A.

-

N-(3-Nitrobenzylidene)-para-anisidine. In: PubChem. Retrieved from [Link]

-

This compound. In: PubChemLite. Retrieved from [Link]

-

3-nitro-o-anisidine. In: ChemBK. Retrieved from [Link]

-

Ellena, J., Punte, G., & Rivero, B. E. (1995). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 25(4), 233-238. Retrieved from [Link]

-

Preparation method of 2-methoxy-4-nitroaniline. In: Patsnap. Retrieved from [Link]

-

This compound. In: PubChem. Retrieved from [Link]

-

4-Nitro-o-anisidine. In: Chemsrc. Retrieved from [Link]

-

Altun, A., & Fevzioglu, K. (2016). Structure and Spectroscopy of o-anisidine Investigated by Density Functional Theory in Comparison with Experiments. Journal of Applied Theoretical and Experimental Sciences, 1(1), 1-13. Retrieved from [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Science Journal of Chemistry, 3(5), 79-86. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C7H8N2O3 | CID 66559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. o-Anisidine - Wikipedia [en.wikipedia.org]

- 5. US2525508A - Nitration of o-substituted aromatic amines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Unveiling the Electronic Landscape of 2-Methoxy-3-nitroaniline: A Theoretical and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical examination of the electronic structure of 2-Methoxy-3-nitroaniline. In the absence of extensive direct experimental and computational studies on this specific isomer, this paper leverages high-level quantum chemical calculations on analogous methoxynitroaniline isomers to build a robust comparative analysis. By exploring the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the aniline framework, we elucidate the geometric, electronic, and spectroscopic properties of this compound. This guide details the computational methodologies, including Density Functional Theory (DFT), and presents a thorough analysis of the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic signatures. The insights provided herein are crucial for applications in medicinal chemistry, materials science, and dye synthesis where understanding the intricate electronic characteristics of such molecules is paramount.

Introduction: The Significance of Substituted Nitroanilines

Substituted anilines are a cornerstone of modern chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The introduction of functional groups onto the aniline ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a subject of continuous investigation, offering a pathway to fine-tune molecular characteristics for specific applications.[2][3]

This compound, with its electron-donating methoxy (-OCH₃) group and electron-withdrawing nitro (-NO₂) group, presents a unique electronic profile. The relative positions of these substituents and the amino (-NH₂) group dictate the degree of intramolecular charge transfer, hydrogen bonding, and overall molecular polarity.[4] Understanding these fundamental electronic properties is critical for predicting the molecule's behavior in various chemical and biological systems. This guide aims to provide a detailed theoretical framework for the electronic structure of this compound, drawing upon established computational methods and comparative data from closely related isomers.

Computational Methodology: A Self-Validating System

To ensure the reliability of the theoretical predictions for this compound, a computational workflow grounded in established and validated methods is employed. The primary tool for this investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5]

Rationale for Method Selection

The choice of computational methods and basis sets is critical for obtaining accurate and meaningful results.

-

Density Functional Theory (DFT): DFT has been chosen for its excellent balance of computational cost and accuracy in predicting the electronic properties of organic molecules.[5] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is often employed as it has been shown to provide reliable results for a wide range of organic systems, including substituted anilines.

-

Basis Set Selection: The 6-311++G(d,p) basis set is a popular choice for such studies. The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) allow for more flexibility in the description of bonding.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic approach to the theoretical analysis of this compound and its isomers.

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation using the selected DFT functional and basis set. This step is crucial as all subsequent electronic property calculations are dependent on the accuracy of the optimized geometry.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: With the optimized geometry, a range of electronic properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

-

Spectroscopic Simulation:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, providing insights into the electronic transitions and the wavelength of maximum absorption (λmax).

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.

-

Workflow Visualization

Caption: A typical workflow for the theoretical analysis of this compound.

Predicted Electronic Structure of this compound

Based on the established electronic effects of the methoxy and nitro groups on the aniline ring, we can predict the key features of the electronic structure of this compound.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be largely planar, with some potential for out-of-plane twisting of the methoxy and nitro groups to minimize steric hindrance. The presence of an intramolecular hydrogen bond between the amino group and the nitro group is a possibility, which would further stabilize a planar conformation.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The distribution of the HOMO and LUMO is a critical determinant of a molecule's chemical reactivity and electronic properties.

-

HOMO: The HOMO is anticipated to be primarily localized on the electron-rich aniline ring and the lone pair of the amino group, with some contribution from the methoxy group. This region will be the primary site for electrophilic attack.

-

LUMO: The LUMO is expected to be concentrated on the electron-deficient nitro group and the aromatic ring. This area will be susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap: The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A smaller energy gap generally indicates a more reactive species that is more easily polarized. Compared to aniline, the presence of both an EDG and an EWG is expected to decrease the HOMO-LUMO gap in this compound, suggesting a higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP is predicted to show:

-

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atoms of the nitro and methoxy groups, indicating sites for electrophilic attack.

-

Positive Potential (Blue): Regions of low electron density, particularly around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack.

Comparative Analysis with Isomers

To provide a more quantitative prediction, a comparative analysis with available data on other methoxynitroaniline isomers is invaluable.

| Property | 2-Methoxy-4-nitroaniline | 4-Methoxy-2-nitroaniline | 2-Methoxy-5-nitroaniline | Predicted: this compound |

| HOMO (eV) | -6.23 | -5.98 | - | Likely between -6.0 and -6.2 |

| LUMO (eV) | -2.54 | -2.15 | - | Likely between -2.2 and -2.5 |

| Energy Gap (eV) | 3.69 | 3.83 | - | Expected to be in a similar range, likely around 3.7-3.9 |

Data for isomers compiled from computational studies.[5]

The precise values for this compound will depend on the specific electronic interactions dictated by the meta position of the nitro group relative to the amino group, which generally has a weaker electronic influence than the ortho or para positions.[2]

Predicted Spectroscopic Properties

The theoretical calculations can also provide valuable predictions of the spectroscopic signatures of this compound.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra for structural confirmation. Key vibrational modes to consider include:

-

N-H stretching: Associated with the amino group.

-

N-O stretching: Characteristic of the nitro group.

-

C-O stretching: From the methoxy group.

-

Aromatic C-H and C=C stretching: From the benzene ring.

UV-Vis Spectroscopy

The simulated UV-Vis spectrum will reveal the electronic transitions within the molecule. The primary absorption band is expected to be due to a π → π* transition with significant intramolecular charge transfer character, from the electron-rich aniline moiety to the electron-deficient nitro group. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic effects of the substituents and can be influenced by the solvent polarity (solvatochromism).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the electronic environment of each atom in the molecule. The chemical shifts will be influenced by the shielding and deshielding effects of the methoxy and nitro groups.

Potential Applications and Future Directions

The theoretical understanding of the electronic structure of this compound opens doors for its potential application in several fields:

-

Drug Development: As a scaffold for the design of new therapeutic agents. The electronic properties can be correlated with biological activity through Quantitative Structure-Activity Relationship (QSAR) studies.[8][9]

-

Materials Science: As a building block for novel organic materials with specific electronic and optical properties.

-

Dye Synthesis: As an intermediate in the synthesis of azo dyes, where its electronic structure will influence the color and stability of the final product.

Future research should focus on the synthesis and experimental characterization of this compound to validate and refine the theoretical predictions presented in this guide. Experimental data on its crystal structure, spectroscopic properties, and reactivity will be invaluable for a complete understanding of this intriguing molecule.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the electronic structure of this compound. Through the application of Density Functional Theory and a comparative analysis with its isomers, we have elucidated its likely geometric, electronic, and spectroscopic properties. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group results in a unique electronic landscape that dictates its reactivity and potential applications. The methodologies and insights presented herein serve as a valuable resource for researchers and scientists working with substituted anilines and provide a solid foundation for future experimental investigations.

References

-

Chen, J., H. Liu, C. Yao, and H. Li. 2005. "QSAR Analysis of Soil Sorption Coefficients for Polar Organic Chemicals: Substituted Anilines and Phenols." Water Research 39 (10): 2048–55. [Link]

-

Galo, A. A., S. G. M. da Silva, and M. D. F. M. da Silva. 2007. "Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships." Journal of Biochemical and Molecular Toxicology 21 (3): 135–42. [Link]

-

Shirali, M., S. F. H. Shirazi, and M. R. G. M. T. Moghadam. 2024. "Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine." BMC Chemistry 18 (1): 154. [Link]

-

Toppr. 2024. "How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?" Toppr. [Link]

-

Fagal, G. A., G. M. A. El-Reash, and M. A. El-Gogary. 2010. "Substituents Effect on the Electronic Properties of Aniline and Oligoanilines." The Journal of Physical Chemistry A 114 (1): 278–87. [Link]

-

Tiwari, K., and P. K. Saxena. 2014. "Synthesis, Antimicrobial and QSAR Studies of Substituted Anilides." International Journal of Scientific Engineering and Research 2 (1): 1–5. [Link]

-

Sivakumar, P. M., S. Geethamalika, and C. S. Mukesh. 2011. "In silico QSAR studies of anilinoquinolines as EGFR inhibitors." Journal of Chemical Information and Modeling 51 (11): 2845–54. [Link]

-

Cabral, T. P., M. S. C. S. Santos, and L. M. S. S. Lima. 2018. "Solvatochromism as a new tool to distinguish structurally similar compounds." Scientific Reports 8 (1): 14092. [Link]

-

Shirali, M., S. F. H. Shirazi, and M. R. G. M. T. Moghadam. 2024. "Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine." BMC Chemistry 18 (1): 154. [Link]

-

Quora. 2017. "How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?" Quora. [Link]

-

National Center for Biotechnology Information. n.d. "this compound." PubChem. Accessed January 17, 2026. [Link]

-

Wikipedia. 2023. "Solvatochromism." Wikipedia. [Link]

-

Shirali, M., S. F. H. Shirazi, and M. R. G. M. T. Moghadam. 2024. "Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine." ResearchGate. [Link]

-

Valdés-García, J., F. J. Pérez-Peralta, and J. A. R. Pérez. 2021. "3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib." Molecules 26 (11): 3183. [Link]

-

The Organic Chemistry Tutor. 2021. "Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines." YouTube. [Link]

-

PubChemLite. n.d. "this compound (C7H8N2O3)." PubChemLite. Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. n.d. "3-Methoxy-2-nitroaniline." PubChem. Accessed January 17, 2026. [Link]

-

Filley, J. 2015. "Molecular structure of 2-methoxy-5-nitroaniline showing the pyramidal amino group." ResearchGate. [Link]

-

Quora. 2018. "Why does aniline react faster than nitro benzene in an electronic substitution reaction?" Quora. [Link]

-

National Center for Biotechnology Information. n.d. "2-Methyl-3-nitroaniline." PubChem. Accessed January 17, 2026. [Link]

-

Wikimedia Commons. 2013. "File:this compound.svg." Wikimedia Commons. [Link]

-

Kansiz, S., E. A. Saif, and H. S. O. Ay, et al. 2021. "Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline." IUCrData 6 (2): x210052. [Link]

-

Wikipedia. 2023. "2-Methoxy-4-nitroaniline." Wikipedia. [Link]

-

National Institute of Standards and Technology. n.d. "2-Methyl-3-nitroaniline." NIST Chemistry WebBook. Accessed January 17, 2026. [Link]

-

Ekincioğlu, N., A. T. B. K. K. Bilge, and A. T. B. K. K. Bilge. 2021. "DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers." Journal of the Turkish Chemical Society, Section A: Chemistry 8 (3): 839–52. [Link]

-

Stilinović, V., G. Horvat, and T. Hrenar, et al. 2018. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy." Crystal Growth & Design 18 (9): 5406–18. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico QSAR studies of anilinoquinolines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methoxy-3-nitroaniline: A Technical Guide for Advanced Research

Introduction: The Significance of Spectroscopic Characterization

In the landscape of pharmaceutical and materials science research, a profound understanding of molecular architecture is not merely academic—it is a prerequisite for innovation. 2-Methoxy-3-nitroaniline, a substituted aromatic amine, presents a unique molecular framework with a specific arrangement of electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups. This substitution pattern governs its chemical reactivity, potential biological activity, and utility as a synthetic intermediate.[1] An exhaustive spectroscopic characterization is, therefore, the foundational step in unlocking its potential.

This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, focusing on ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As direct experimental data for this specific isomer is not extensively available in public repositories, this guide will leverage a comparative analysis with its isomers and related compounds to predict and interpret its spectral features. This approach not only offers a robust analytical framework but also underscores the subtle yet significant influence of substituent positioning on spectroscopic outcomes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is a cornerstone technique for elucidating the number, connectivity, and chemical environment of protons within a molecule. The chemical shift (δ) of each proton is highly sensitive to the electron density in its vicinity, which is modulated by the inductive and mesomeric effects of the functional groups on the aromatic ring.

Predicted ¹H NMR Spectral Data for this compound

The following table outlines the predicted ¹H NMR spectral data for this compound, based on established principles of substituent effects and comparison with its isomers. The analysis anticipates a complex splitting pattern for the aromatic protons due to their coupling with each other.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-4 | ~7.3 - 7.5 | Doublet of doublets (dd) | 1H |

| H-5 | ~6.8 - 7.0 | Triplet (t) | 1H |

| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | 1H |

| -NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | 2H |

| -OCH₃ | ~3.9 | Singlet (s) | 3H |

Rationale and Comparative Insights

The predicted chemical shifts are rationalized by considering the electronic contributions of the substituents. The nitro group at the 3-position exerts a strong electron-withdrawing effect, which would deshield the ortho proton (H-4) and the para proton (H-6) to a lesser extent. Conversely, the amino and methoxy groups are electron-donating, leading to increased shielding of their ortho and para protons. The interplay of these effects results in a distinct chemical shift for each aromatic proton. For comparison, in 2-methoxy-4-nitroaniline, the proton ortho to the nitro group is significantly downfield.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate spectral dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Sources

A Comprehensive Technical Guide to the Solubility of 2-Methoxy-3-nitroaniline in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-Methoxy-3-nitroaniline (CAS No: 85-45-0), a vital chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users in their experimental and process development endeavors.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a trifunctional aromatic compound featuring amino, methoxy, and nitro groups. This unique substitution pattern imparts a high degree of polarity and specific chemical reactivity, making it a valuable precursor in the synthesis of pharmaceuticals and specialty dyes.[1] Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the efficiency of reaction kinetics, the feasibility of purification strategies such as crystallization, and the design of effective formulation protocols. An informed selection of solvents based on solubility data can significantly reduce process cycle times, improve yield and purity, and enhance overall operational safety.

While extensive quantitative solubility data for many chemical entities is readily available, such information for this compound in common organic solvents is not widely published in peer-reviewed literature. This guide, therefore, serves a dual purpose: to provide a robust theoretical framework for predicting solubility behavior and to offer a detailed, self-validating experimental protocol for its precise determination.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. For this compound, the key structural features influencing its solubility are:

-

Polarity : The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups creates a significant dipole moment, rendering the molecule polar.[1]

-

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.

-

Aromatic System : The benzene ring provides a nonpolar surface area, allowing for van der Waals interactions.

Consequently, this compound is expected to exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is likely to be limited due to the energy penalty of disrupting the strong polar interactions within the solute's crystal lattice. Aromatic amines are generally basic and can dissolve in mineral acids through the formation of water-soluble salts.[2][3]

Qualitative Solubility Profile and Analog Analysis

In the absence of direct quantitative data, an analysis of structurally similar compounds provides valuable insights into the expected solubility of this compound.

-

Nitroaniline Isomers : p-Nitroaniline is reported to be soluble in methanol and ether, with 1 gram dissolving in 25 ml of alcohol.[2] o-Nitroaniline is soluble in ethanol and very soluble in ether.[4]

-

Methoxy-nitroaniline Isomers : 2-Methoxy-5-nitroaniline is described as very soluble in alcohol, acetone, benzene, acetic acid, and ethyl acetate.[5] Furthermore, extensive studies on the solubility of 2-Methoxy-4-nitroaniline in various monosolvents (including alcohols, ethyl acetate, and acetonitrile) and binary solvent mixtures have been conducted, demonstrating its solubility across a range of polar organic solvents.[6][7]

Based on this comparative analysis, it is reasonable to infer that this compound will exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Quantitative Solubility Data

As of the latest literature survey, specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a comprehensive set of common organic solvents remains largely uncharacterized in publicly accessible databases and scientific journals. The following table is presented as a template for researchers to populate using the experimental protocol detailed in the subsequent section.

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Toluene | Nonpolar | 25 | Data to be determined | Data to be determined |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |

| Water | Polar Protic | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[7][8] The protocol described below is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Principle

A supersaturated solution of this compound in the chosen solvent is agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is constant and represents its solubility at that temperature.

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities (±0.1 °C)

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to several glass vials. The key is to ensure that a solid phase remains at the end of the equilibration period, confirming that the solution is saturated.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time for the system.

-

-

Sample Collection and Preparation :

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the filtered sample.

-

-

Quantification :

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

HPLC Method : Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is typically suitable. The concentration is determined by comparing the peak area to a calibration curve prepared from standard solutions of this compound of known concentrations.

-

UV-Vis Method : Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max) for this compound. Calculate the concentration using a calibration curve established with standard solutions.

-

-

Calculation of Solubility :

-

The solubility (S) can be expressed in various units. For example, in g/100 mL: S ( g/100 mL) = (Concentration from analysis [g/mL] × Dilution factor × Volume of sample [mL] / Mass of sample [g]) × Density of solvent [g/mL] × 100

-

Safety Precautions

-

Nitroanilines are classified as toxic and may be harmful if swallowed, in contact with skin, or if inhaled.

-

Always handle this compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before commencing work.

Visualizing the Process: Workflow and Molecular Structure

A clear understanding of the experimental workflow and the molecular structure is essential for successful execution and interpretation.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Caption: Chemical Structure of this compound.

Conclusion

References

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Royal Society of Chemistry.

-

Solubility of Things. 4-Nitroaniline.

-

The Merck Index Online. p-Nitroaniline. Royal Society of Chemistry.

-

EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66559, this compound.

-

BenchChem. This compound | 85-45-0.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6946, 2-Nitroaniline.

-

Canadian Journal of Chemistry. Thermodynamics of transfer of p-nitroaniline from water to alcohol + water mixtures at 25 °C and the structure of water in these.

-

Moorpark College. Experiment 13 – Properties of Amines and Amides.

-

Thermo Fisher Scientific. Safety Data Sheet: 2-Methoxy-4-nitroaniline.

-

Sigma-Aldrich. Safety Data Sheet: m-Nitroaniline.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10464700, 3-Methoxy-2-nitroaniline.

-

BYJU'S. Test for Amino Groups.

-

YouTube. Amines - Lab Demonstration / solubility / basic character class 12 CBSE.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline.

-

ResearchGate. 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.

-

Fisher Scientific. Safety Data Sheet: 4-Methoxy-2-nitroaniline.

-

ResearchGate. Abstract about aromatic amines.

-

PubChemLite. This compound (C7H8N2O3).

-

BenchChem. Solubility Profile of 4-Methoxy-2-nitroaniline: A Technical Guide for Researchers.

-

ACS Publications. 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11783, 2-Methyl-3-nitroaniline.

-

ACS Publications. 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.

-

TCI Chemicals. Safety Data Sheet: 4-Fluoro-2-methoxy-5-nitroaniline.

-

BenchChem. A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.

-

Apollo Scientific. Safety Data Sheet: 4-Methoxy-3-nitroaniline.

-

NOAA. 2-METHYL-3-NITROANILINE - CAMEO Chemicals.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline.

-

Sigma-Aldrich. 2-Methoxy-4-nitroaniline 98%.

-

Sigma-Aldrich. 3-Methoxy-2-nitroaniline.

-

ChemScene. This compound.

-

Tokyo Chemical Industry. 2-Methoxy-4-nitroaniline.

-

NIST. 2-Methyl-3-nitroaniline.

-

Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.

-

Google Patents. US5466871A - Process for preparing nitroaniline derivatives.

-

ChemicalBook. 2-Nitroaniline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. p-Nitroaniline [drugfuture.com]

- 3. embibe.com [embibe.com]

- 4. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-nitroaniline

This guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-3-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound, with the chemical formula C₇H₈N₂O₃, is a substituted nitroaniline derivative. The unique arrangement of the methoxy, nitro, and amino groups on the benzene ring imparts specific reactivity, making it a valuable building block in organic synthesis.[1][2][3] Its derivatives are explored in various research areas, including the development of novel therapeutic agents. The study of such substituted nitroanilines has a rich history, initially driven by the synthetic dye industry and later expanding into pharmaceuticals and materials science due to the tunable electronic and reactive properties of these molecules.[3]

Synthesis of this compound

The synthesis of this compound typically proceeds via the nitration of a suitable precursor, most commonly 2-methoxyaniline (o-anisidine). However, direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts.[4][5] Furthermore, the strongly acidic conditions of nitration protonate the amino group, forming a meta-directing anilinium ion.[4][5] To circumvent these issues, a protection-nitration-deprotection strategy is employed.

Causality Behind the Synthetic Strategy

The chosen synthetic route involves the initial protection of the highly activating amino group of 2-methoxyaniline as an acetamide. This serves a dual purpose: it reduces the susceptibility of the aromatic ring to oxidation by the nitrating agent and, crucially, the acetamido group is an ortho, para-director, guiding the incoming nitro group to the desired positions.[5] The steric hindrance of the methoxy and acetamido groups can influence the regioselectivity of the nitration. Following nitration, the protecting acetyl group is removed via hydrolysis to yield the final product.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Methoxyaniline (Formation of N-(2-methoxyphenyl)acetamide)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline in a suitable solvent such as glacial acetic acid or an inert solvent like toluene.

-

Slowly add acetic anhydride to the solution. The reaction is exothermic, and the temperature should be controlled.

-

Heat the reaction mixture to reflux for a specified period to ensure complete acetylation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the N-(2-methoxyphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a pure product.[4]

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

-